Cas no 2106696-96-0 (2-Propen-1-one, 1-(2R)-2-piperidinyl-)

2-Propen-1-one, 1-(2R)-2-piperidinyl- 化学的及び物理的性質
名前と識別子
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- 2-Propen-1-one, 1-(2R)-2-piperidinyl-
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- インチ: 1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2,7,9H,1,3-6H2/t7-/m1/s1
- InChIKey: NLAWCJTVQFVJET-SSDOTTSWSA-N
- ほほえんだ: C([C@H]1CCCCN1)(=O)C=C
2-Propen-1-one, 1-(2R)-2-piperidinyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798847-10.0g |
1-[(2R)-piperidin-2-yl]prop-2-en-1-one |
2106696-96-0 | 95.0% | 10.0g |
$4236.0 | 2025-03-21 | |
Enamine | EN300-798847-0.05g |
1-[(2R)-piperidin-2-yl]prop-2-en-1-one |
2106696-96-0 | 95.0% | 0.05g |
$827.0 | 2025-03-21 | |
Enamine | EN300-798847-0.25g |
1-[(2R)-piperidin-2-yl]prop-2-en-1-one |
2106696-96-0 | 95.0% | 0.25g |
$906.0 | 2025-03-21 | |
Enamine | EN300-798847-2.5g |
1-[(2R)-piperidin-2-yl]prop-2-en-1-one |
2106696-96-0 | 95.0% | 2.5g |
$1931.0 | 2025-03-21 | |
Enamine | EN300-798847-5.0g |
1-[(2R)-piperidin-2-yl]prop-2-en-1-one |
2106696-96-0 | 95.0% | 5.0g |
$2858.0 | 2025-03-21 | |
Enamine | EN300-798847-0.5g |
1-[(2R)-piperidin-2-yl]prop-2-en-1-one |
2106696-96-0 | 95.0% | 0.5g |
$946.0 | 2025-03-21 | |
Enamine | EN300-798847-0.1g |
1-[(2R)-piperidin-2-yl]prop-2-en-1-one |
2106696-96-0 | 95.0% | 0.1g |
$867.0 | 2025-03-21 | |
Enamine | EN300-798847-1.0g |
1-[(2R)-piperidin-2-yl]prop-2-en-1-one |
2106696-96-0 | 95.0% | 1.0g |
$986.0 | 2025-03-21 |
2-Propen-1-one, 1-(2R)-2-piperidinyl- 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
2-Propen-1-one, 1-(2R)-2-piperidinyl-に関する追加情報
2-Propen-1-one, 1-(2R)-2-piperidinyl (CAS No. 2106696-96-0): A Compound at the Forefront of Pharmaceutical Innovation
The compound 2-Propen-1-one, 1-(2R)-2-piperidinyl, identified by its CAS number 2106696-96-0, represents a significant advancement in the realm of pharmaceutical chemistry. This molecule, featuring a conjugated system of a ketone group and a piperidine ring, has garnered attention for its versatile applications in drug discovery and medicinal chemistry. Its unique structural motifs make it a promising candidate for developing novel therapeutic agents targeting various biological pathways.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating piperidine scaffolds. Piperidine derivatives are known for their favorable pharmacokinetic properties, including good solubility, metabolic stability, and reduced toxicity. The presence of the 2-propen-1-one (acrylone) moiety in this compound introduces additional reactivity, enabling diverse functionalization strategies that can be exploited to design highly specific inhibitors or modulators.
One of the most compelling aspects of 2-Propen-1-one, 1-(2R)-2-piperidinyl is its potential in the development of small-molecule drugs that interact with protein targets. The chiral center at the (2R)-configuration of the piperidine ring allows for the creation of enantiomerically pure compounds, which is crucial for achieving high selectivity and efficacy in therapeutic applications. This feature has made it a focal point for researchers investigating enzyme inhibition and receptor binding.
Recent studies have highlighted the compound's utility in addressing neurological disorders. The piperidine ring is frequently found in drugs used to treat conditions such as schizophrenia and depression, owing to its ability to modulate neurotransmitter systems effectively. The acrylone group enhances binding affinity by forming hydrogen bonds and hydrophobic interactions with target proteins. This combination has led to promising results in preclinical trials for compounds derived from this scaffold.
The synthesis of 2-Propen-1-one, 1-(2R)-2-piperidinyl involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include asymmetric aldol reactions to establish the chiral center and palladium-catalyzed cross-coupling reactions to introduce the piperidine moiety. These methodologies not only showcase the compound's synthetic accessibility but also underscore its potential for large-scale production.
From a computational chemistry perspective, 2-Propen-1-one, 1-(2R)-2-piperidinyl has been extensively studied using molecular modeling techniques. These studies have provided insights into its binding mode with biological targets, helping researchers optimize its structure for improved pharmacological activity. The integration of quantum mechanics-based calculations has further elucidated its electronic properties, which are critical for understanding its reactivity and interactions.
The compound's versatility extends to its role as an intermediate in the synthesis of more complex pharmaceuticals. Its acrylone group can undergo Michael additions or Diels-Alder reactions, allowing for the construction of intricate molecular architectures. This adaptability makes it a valuable building block for medicinal chemists seeking to develop innovative drug candidates.
In conclusion, 2-Propen-1-one, 1-(2R)-2-piperidinyl (CAS No. 2106696-96-0) stands as a testament to the ongoing progress in pharmaceutical innovation. Its unique structural features and functional properties position it as a key player in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications and synthetic strategies for this compound, its significance in medicinal chemistry is poised to grow even further.
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